![molecular formula C13H20Cl2N2O B2801036 4,5-Dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride CAS No. 2197062-80-7](/img/structure/B2801036.png)
4,5-Dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride (DHP) is a synthetic organic compound with a wide range of uses in scientific research. Its unique structure and chemical properties make it an ideal reagent for various biochemical and physiological studies. DHP is a potent inhibitor of several enzymes, making it useful for studying the effects of enzyme inhibition on cellular processes. It has been used in the development of drugs for various diseases and disorders, and is also used as a tool to study various biological processes.
Scientific Research Applications
Anticancer Activity
4,5-Dihydro-3H-spiro[1,5-benzoxazepine-2,4’-piperidine]: and its derivatives have been evaluated for their anticancer properties. Notably, compounds such as RS03 and RS12 displayed potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells. These compounds were more selective for MCF-7 cells, with RS03 being the most potent (IC50 = 15 µM). Further investigation revealed that RS03 and RS12 induced cell cycle arrest in the G2/M phase and exhibited limited toxicity against noncancerous breast cells (MCF-10A) .
Conformational Flexibility and Therapeutic Targets
The piperidine moiety in this compound contributes to its conformational flexibility, allowing it to access a diverse range of therapeutic targets .
Mechanism of Action
Target of Action
It is known that the piperidine moiety in the compound’s structure can access a diverse range of therapeutic targets due to its conformational flexibility .
Mode of Action
It is known that the compound interacts with its targets, possibly leading to changes in cellular processes
Biochemical Pathways
Benzoxazepine derivatives, which include this compound, have been evaluated for their anticancer properties . They have shown potent cytotoxicity in breast cancer cells, suggesting that they may affect pathways related to cell proliferation and survival .
Result of Action
In terms of the molecular and cellular effects, certain benzoxazepine derivatives, including this compound, have shown potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells . These compounds were found to induce cell cycle arrest in the G2/M phase .
properties
IUPAC Name |
spiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine];dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.2ClH/c1-2-4-12-11(3-1)15-10-7-13(16-12)5-8-14-9-6-13;;/h1-4,14-15H,5-10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNNRTRNXSNEEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCNC3=CC=CC=C3O2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.